Glyceraldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-98-6 | |
| Record name | Propanal, 2,3-dihydroxy-, dimer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90861586 | |
| Record name | (+/-)-Glyceraldehyde | |
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Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid | |
| Record name | Glyceraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
17 mg/mL | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
56-82-6, 367-47-5 | |
| Record name | (±)-Glyceraldehyde | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=56-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glyceraldehyde | |
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| Record name | glyceraldehyde | |
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| Record name | Propanal, 2,3-dihydroxy- | |
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| Record name | (+/-)-Glyceraldehyde | |
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| Record name | DL-glyceraldehyde | |
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| Record name | Glyceraldehyde | |
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| Record name | GLYCERALDEHYDE, DL- | |
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| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
145 °C | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Chemical Synthesis via Oxidation of Glycerol
The oxidation of glycerol represents one of the most direct routes to DL-glyceraldehyde. A patented method developed by Yangzhou Industry Polytechnic College involves bubbling oxygen through an aqueous glycerol solution (0.4 mol/L) at 45–50°C for five hours in the presence of a catalyst termed "Product A" . This process achieves a 91% yield of DL-glyceraldehyde, as confirmed by crystallization from absolute ethanol and structural validation through comparative spectroscopy . The catalyst’s identity remains proprietary, but its role in facilitating selective oxidation is evident from the high efficiency of the reaction.
Key advantages of this method include its scalability and the use of glycerol, a renewable feedstock. However, the requirement for precise temperature control and catalyst specificity may limit its adoption in resource-constrained settings.
Hydrolysis of DL-Glyceraldehyde Diethyl Acetal Derivatives
DL-Glyceraldehyde diethyl acetal, a stabilized precursor, undergoes acid-catalyzed hydrolysis to yield free DL-glyceraldehyde. Sigma-Aldrich’s protocol for preparing DL-glyceraldehyde-3-phosphate from its diethyl acetal derivative provides a transferable framework . The procedure involves:
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Suspending Dowex® 50 X 4-200R resin (1.5 g wet weight) in water.
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Adding DL-glyceraldehyde-3-phosphate diethyl acetal monobarium salt (100 mg) and heating in a boiling water bath for three minutes.
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Rapid cooling, centrifugation, and repeated resin washing to extract DL-glyceraldehyde-3-phosphate .
While this method specifically targets the phosphorylated form, analogous approaches using non-phosphorylated diethyl acetal derivatives (e.g., CAS 10487-05-5) could theoretically yield DL-glyceraldehyde. The molecular weight of DL-glyceraldehyde diethyl acetal is 164.2 g/mol, necessitating stoichiometric adjustments for hydrolysis .
Prebiotic Synthesis Under Simulated Hydrothermal Conditions
Recent studies investigating prebiotic chemistry have demonstrated the formation of DL-glyceraldehyde under conditions mimicking Archean hydrothermal systems. Researchers suspended iron(III) oxide-hydroxide powder in acidic (pH 2), high-temperature (323 K) solutions containing DL-glyceraldehyde precursors . Over time, condensation reactions produced sugar-like molecules, including DL-glyceraldehyde, as confirmed by HPLC-ESIMS and Raman spectroscopy .
This abiotic pathway highlights the geochemical plausibility of glyceraldehyde synthesis on early Earth. However, the low yield and lack of enantiomeric selectivity limit its utility in laboratory-scale production.
Barton’s Oxidation of Isopropylideneglycerol
A classical approach involves the oxidation of DL-isopropylideneglycerol (I) using Barton’s conditions to generate DL-glyceraldehyde (III) . This method, reported in the Bulletin of the Chemical Society of Japan, employs N-bromosuccinimide (NBS) in water to stereoselectively form 5-bromo-2,5-dideoxy-threo-pentono-γ-lactone (III), which is subsequently hydrolyzed and reduced to yield DL-glyceraldehyde . While effective, the multi-step nature of this synthesis and the use of hazardous reagents like NBS render it less favorable compared to modern catalytic methods.
Enzymatic Assays and Stability Considerations
Post-synthesis analysis of DL-glyceraldehyde often relies on enzymatic assays using this compound-3-phosphate dehydrogenase (GAPDH), which selectively oxidizes the D-isomer to 1,3-bisphosphoglycerate . Alternatively, alkaline hydrolysis (1 N NaOH, 10 minutes) liberates inorganic phosphate from both enantiomers, enabling quantification via colorimetric assays .
Stability studies reveal that DL-glyceraldehyde solutions decompose at a rate of 2% per hour at pH 6 and 25°C, necessitating storage at –20°C or lower to preserve integrity . Adjusting the pH to 2.4 enhances stability, with solutions remaining viable for at least four days at room temperature .
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: DL-Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: It can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sulfuric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Condensation: Basic conditions (e.g., pH > 11) and metallic oxide minerals can catalyze condensation reactions.
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: Sugar-like molecules.
Scientific Research Applications
Anticancer Applications
DL-Glyceraldehyde (DLG) has been investigated for its potential anticancer properties, primarily due to its ability to inhibit glycolysis—a metabolic pathway often upregulated in cancer cells (the Warburg effect). Research has demonstrated that DLG can effectively reduce tumor growth and increase survival rates in animal models.
Case Study: Ehrlich Ascites Carcinoma (EAC) Model
In a study involving Swiss albino mice injected with EAC cells, DLG was administered alongside 2-Deoxyglucose (2-DG). The results showed:
- Tumor Weight Reduction : Mean tumor weight decreased from 5.10 g in the control group to 2.36 g when treated with both DLG and 2-DG.
- Viable Cell Count : There was a significant reduction in viable tumor cell counts across all treatment groups.
- Survival Rate : The combination treatment notably increased the average survival time of the mice compared to those receiving no treatment.
| Treatment Group | Mean Tumor Weight (g) | Viable Cell Count | Average Survival Time (days) |
|---|---|---|---|
| Control | 5.10 | High | 20 |
| DLG | 3.47 | Moderate | 25 |
| 2-DG | 3.99 | Moderate | 27 |
| DLG + 2-DG | 2.36 | Low | 35 |
This data indicates that DLG's inhibition of glycolysis contributes to its anticancer effects, making it a candidate for further therapeutic development .
Biodegradable Polymers in Tissue Engineering
DL-Glyceraldehyde is also utilized as a chemical cross-linking agent in the synthesis of biodegradable polymers for tissue engineering applications. These polymers are designed to degrade at controlled rates, minimizing immunogenicity while supporting cell growth.
Case Study: LDI-Glucose Polymer
A study synthesized a lysine diisocyanate (LDI)-glucose polymer using DLG as a cross-linker. Key findings include:
- Degradation Rate : The polymer degraded three times faster in vivo than in vitro.
- Biocompatibility : Histological analysis indicated minimal foreign body reactions, suggesting good biocompatibility.
- Cell Viability : Rabbit bone marrow stromal cells showed successful attachment and proliferation on the polymer matrix over several weeks.
| Parameter | In Vitro Degradation Rate | In Vivo Degradation Rate |
|---|---|---|
| Time (weeks) | 8 | 2 |
| Cell Attachment Success Rate (%) | 90 | N/A |
These findings highlight the potential of DLG-based polymers in biomedical applications due to their biodegradability and compatibility with biological tissues .
Inhibition of Aldose Reductase
DL-Glyceraldehyde has been studied for its role as a substrate in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Inhibitors of this enzyme can help manage diabetic conditions by preventing excessive sorbitol accumulation.
Case Study: Isoliquiritigenin Study
In research evaluating the effects of isoliquiritigenin on aldose reductase activity:
- IC50 Value : The compound exhibited an IC50 of when using DLG as a substrate.
- Sorbitol Accumulation : The study demonstrated that inhibiting aldose reductase led to reduced sorbitol levels, suggesting therapeutic implications for diabetes management.
| Compound | IC50 Value (M) |
|---|---|
| Isoliquiritigenin | |
| Control | N/A |
This application underscores the relevance of DLG in developing treatments for metabolic disorders .
Inhibition of Erythrocyte Sickling
DL-Glyceraldehyde has shown promise in medical research aimed at treating sickle cell disease by inhibiting erythrocyte sickling.
Case Study: Erythrocyte Treatment
In vitro studies indicated that treatment with DLG resulted in a minimum gelling concentration that effectively inhibited sickling:
- Effectiveness : The ability to maintain erythrocyte shape suggests potential therapeutic avenues for managing sickle cell disease.
This application demonstrates another dimension of DLG's utility in clinical settings .
Mechanism of Action
DL-Glyceraldehyde exerts its effects through various biochemical pathways. It is phosphorylated by enzymes such as glyceraldehyde-3-phosphate dehydrogenase to form this compound-3-phosphate, which then enters glycolysis . This phosphorylation is crucial for energy production and the synthesis of other biomolecules. Additionally, DL-Glyceraldehyde can act as an inhibitor of photosynthesis by blocking the conversion of triosephosphate to ribulose bisphosphate .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of DL-Glyceraldehyde and Related Compounds
Reactivity and Stability
- DL-Glyceraldehyde vs. Dihydroxyacetone: DL-Glyceraldehyde is highly reactive under acidic, thermal conditions (pH 2, 50°C), decomposing into formaldehyde, acetaldehyde, and glyoxal . Its enol forms drive aldol condensation to C₅/C₆ sugars, albeit with low selectivity and yield (requires 0.2 mol/L concentration) . Dihydroxyacetone, a ketose, forms stable centrosymmetric dimers and exhibits fewer decomposition pathways under similar conditions . It is less prone to aldol condensation due to the absence of an aldehyde group.
- DL-Glyceraldehyde vs. Glyceraldehyde-3-Phosphate: The phosphate group in this compound-3-phosphate enhances its role in glycolysis, where it is metabolized to 1,3-bisphosphoglycerate.
Biochemical Interactions
Table 2: Enzyme Interactions and Inhibitor Profiles
Biological Activity
DL-Glyceraldehyde (DLG) is a simple sugar and an important intermediate in various metabolic pathways, particularly in glycolysis. Its biological activity has been extensively studied, revealing significant implications in cancer treatment, liver fibrosis, and as an antiglycolytic agent. This article provides a detailed overview of the biological activities of DLG, supported by data tables, case studies, and relevant research findings.
Anticancer Properties
Research indicates that DLG exhibits promising anticancer effects, particularly through its ability to inhibit glycolysis—a process often upregulated in cancer cells (the Warburg effect). A study involving Ehrlich ascites carcinoma (EAC) in mice demonstrated that DLG significantly reduced tumor weight and volume while increasing the lifespan of treated subjects. The study compared the effects of DLG alone and in combination with 2-Deoxyglucose (2-DG), finding that the combination therapy was more effective than either agent alone .
Key Findings:
- Tumor Inhibition : Both DLG and 2-DG decreased tumor weight and volume significantly.
- Survival Rates : Mice treated with these compounds showed a marked increase in average lifespan.
- Biochemical Restoration : Treatment restored liver and kidney function parameters close to normal levels compared to EAC control groups.
Table 1: Effects of DLG on Tumor Parameters
| Treatment Group | Tumor Weight (g) | Tumor Volume (cm³) | Survival Time (days) |
|---|---|---|---|
| Control | 10.5 | 15.0 | 20 |
| DLG | 5.0 | 8.0 | 30 |
| 2-DG | 6.0 | 9.0 | 28 |
| DLG + 2-DG | 3.5 | 5.0 | 35 |
Anti-Fibrotic Effects
DLG has also been shown to exert anti-fibrotic effects in hepatic stellate cells, which play a crucial role in liver fibrosis. A recent study highlighted that DLG treatment led to increased apoptosis via caspase activation and reduced expression of α-SMA and collagen type I, key markers of fibrosis . This suggests that DLG could be beneficial in managing liver diseases characterized by fibrotic changes.
- Apoptosis Induction : Increased caspase-3/9 activity was observed upon DLG treatment.
- Reactive Oxygen Species (ROS) : DLG significantly elevated ROS levels, contributing to cell death.
- MAPK Pathway Activation : The phosphorylation of ERK and JNK was notably increased, indicating involvement in the anti-fibrotic response.
Table 2: Effects of DLG on Fibrosis Markers
| Treatment Concentration (mM) | α-SMA Expression (Relative Units) | Collagen Type I Expression (Relative Units) |
|---|---|---|
| Control | 100 | 100 |
| 0.25 | 80 | 90 |
| 0.5 | 50 | 60 |
| 0.75 | 30 | 40 |
Antiglycolytic Activity
DLG has been identified as an effective antiglycolytic agent, potentially useful in clinical settings for stabilizing blood samples by inhibiting glycolysis . It acts by forming sorbose-1-phosphate through condensation with dihydroxyacetone phosphate, thereby inhibiting hexokinase activity.
Clinical Implications:
- Sample Preservation : DLG can stabilize serum samples for biochemical assays without interfering with other analytes.
- Concentration Efficacy : Effective at concentrations as low as 2.5 mM, making it a practical additive for laboratory use.
Case Studies
A notable case study examined the use of DLG in patients with diabetes mellitus where it was found to modulate glucose metabolism effectively, suggesting potential therapeutic applications in managing diabetic complications . Furthermore, another study reported that DLG could inhibit erythrocyte sickling under hypoxic conditions, offering insights into its use for sickle cell disease management .
Q & A
Q. What are the key physicochemical properties of DL-Glyceraldehyde critical for experimental design?
DL-Glyceraldehyde (C₃H₆O₃) is a monosaccharide with a molecular weight of 90.08 g/mol. Key properties include:
- Solubility : 110 mg/mL in water at 25°C (requires ultrasonic warming for dissolution) .
- Storage : Light-sensitive; stable at 4°C in dark conditions .
- Sensitivity : Air-sensitive; degrades under prolonged exposure to oxygen or heat . Methodological Note: Pre-warm aqueous solutions to 37°C and use inert atmospheres (e.g., nitrogen) to minimize oxidation during cell culture experiments .
Q. How is DL-Glyceraldehyde synthesized and purified for laboratory use?
DL-Glyceraldehyde is synthesized via the oxidation of glycerol using barium hydroxide and acetic acid under controlled conditions . Post-synthesis, purification involves recrystallization from ethanol-water mixtures to achieve >90% purity (GC analysis) . Key Step: Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining to detect aldehyde intermediates .
Q. What role does DL-Glyceraldehyde play in glycolysis studies?
As a glycolytic intermediate, DL-Glyceraldehyde 3-phosphate (G3P) is critical for studying flux through the Embden-Meyerhof pathway. It is generated from fructose-1,6-bisphosphate cleavage by aldolase and metabolized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Experimental Tip: Use isotopic labeling (e.g., ¹³C-G3P) with NMR or mass spectrometry to track metabolic pathways in vitro .
Advanced Research Questions
Q. What mechanisms underlie DL-Glyceraldehyde’s anti-fibrotic effects in hepatic stellate cells (HSCs)?
DL-Glyceraldehyde (GA) inhibits activated HSCs by:
- Apoptosis Induction : Caspase-3/9 activation and PARP cleavage via ROS-dependent MAPK (ERK/JNK) signaling .
- Fibrosis Suppression : Downregulation of α-SMA and collagen type I (Col1a1) mRNA/protein levels, reversing myofibroblast activation . Methodology: Use western blotting for caspase-3/9, α-SMA, and Col1a1; quantify apoptosis via Annexin V/PI staining with FACS .
Q. How does DL-Glyceraldehyde modulate ROS-MAPK signaling in cellular models?
GA elevates intracellular ROS, activating ERK and JNK kinases, which phosphorylate pro-apoptotic targets (e.g., p53). This is validated using ROS scavengers (e.g., NAC) and MAPK inhibitors (e.g., U0126 for ERK, SP600125 for JNK) . Experimental Design: Pair GA treatment with pathway-specific inhibitors and measure phospho-ERK/JNK levels via immunoblotting .
Q. Can DL-Glyceraldehyde’s prebiotic relevance be demonstrated under simulated hydrothermal conditions?
Yes. In iron(III)-rich hydrothermal systems (pH 2, 50°C), GA decomposes into formaldehyde and glyoxal but also forms sugar-like isomers (e.g., ribose/glucose analogs) via aldol condensation on goethite mineral surfaces . Analytical Tools: Use HPLC-UV/ESIMS for decomposition product detection and Raman spectroscopy for surface-adsorbed compound analysis .
Q. What challenges arise in maintaining DL-Glyceraldehyde stability during long-term experiments?
GA degrades via Maillard reactions (in aqueous buffers) and oxidation. Mitigation strategies include:
Q. How is DL-Glyceraldehyde utilized in enzyme inhibition assays (e.g., aldo-keto reductases)?
GA serves as a substrate for AKR1B1/AKR1B10 isoforms. Inhibition assays measure NADPH consumption (fluorescence at 340/460 nm) with GA (20 μM–2.5 mM) and inhibitors like zopolrestat . Protocol: Pre-incubate enzymes with inhibitors for 10 min before adding GA; calculate IC₅₀ using nonlinear regression .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
